molecular formula C13H16O7 B12680640 1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate CAS No. 85237-89-4

1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate

Cat. No.: B12680640
CAS No.: 85237-89-4
M. Wt: 284.26 g/mol
InChI Key: KUXMLWMHNHWAKG-UHFFFAOYSA-N
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Description

1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, hydroxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.

    Introduction of the acetyl group: This step involves the acetylation of the furan ring using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Hydroxylation and oxidation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form additional oxo groups.

    Reduction: The oxo groups can be reduced to hydroxy groups using reducing agents like sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Pyridine, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxy derivatives.

Scientific Research Applications

1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.

    Interacting with receptors: Binding to receptors on cell surfaces to trigger specific cellular responses.

Comparison with Similar Compounds

1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate can be compared with other similar compounds, such as:

    2-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate: Similar structure but with a different substituent on the furan ring.

    1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-thiofuroate: Contains a sulfur atom in place of the oxygen in the furan ring.

    1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-pyrroloate: Contains a nitrogen atom in place of the oxygen in the furan ring.

Properties

CAS No.

85237-89-4

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

IUPAC Name

propan-2-yl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate

InChI

InChI=1S/C13H16O7/c1-6(2)19-12(18)13(5-7(3)14)9(8(4)15)10(16)11(17)20-13/h6,16H,5H2,1-4H3

InChI Key

KUXMLWMHNHWAKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C

Origin of Product

United States

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